molecular formula C7H7ClFN B2361996 3-Chloro-2-fluoro-4-methylaniline CAS No. 1803566-12-2

3-Chloro-2-fluoro-4-methylaniline

Cat. No.: B2361996
CAS No.: 1803566-12-2
M. Wt: 159.59
InChI Key: XUOWJMJJRUUWOK-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-methylaniline is an aromatic amine compound with the molecular formula C7H7ClFN It is characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-methylaniline can be achieved through several methods. One common approach involves the nitration of 3-chloro-4-fluorotoluene, followed by reduction of the nitro group to an amino group. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using iron powder and hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound. For example, 3-chloro-4-fluoronitrobenzene can be hydrogenated in the presence of a platinum catalyst under controlled temperature and pressure conditions to yield the desired amine .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-2-fluoro-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic amines.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial and anticancer properties.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-methylaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect enzyme activity, receptor binding, and other biochemical processes. The compound’s effects are mediated through pathways involving aromatic amine metabolism and detoxification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-4-methylaniline is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can enhance its utility in various chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

3-chloro-2-fluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOWJMJJRUUWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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